2-(3,4-Difluoro-5-methoxyphenyl)ethanethiol
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Overview
Description
2-(3,4-Difluoro-5-methoxyphenyl)ethanethiol is an organic compound with the molecular formula C9H10F2OS It is characterized by the presence of two fluorine atoms, a methoxy group, and a thiol group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluoro-5-methoxyphenyl)ethanethiol typically involves the introduction of the thiol group to a pre-functionalized aromatic ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 3,4-difluoro-5-methoxybenzyl chloride, is reacted with a thiolating agent like thiourea under basic conditions. The reaction proceeds through the formation of an intermediate isothiouronium salt, which is subsequently hydrolyzed to yield the desired thiol compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluoro-5-methoxyphenyl)ethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield the corresponding hydrocarbon.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alkoxides) are commonly employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted aromatic compounds depending on the nature of the substituent introduced.
Scientific Research Applications
2-(3,4-Difluoro-5-methoxyphenyl)ethanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluoro-5-methoxyphenyl)ethanethiol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiol group allows it to form covalent bonds with cysteine residues in proteins, potentially altering their function. The fluorine atoms and methoxy group can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological membranes and other molecules.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Difluorophenyl)ethanethiol: Lacks the methoxy group, which may result in different reactivity and biological activity.
2-(3,4-Dimethoxyphenyl)ethanethiol: Contains two methoxy groups instead of fluorine atoms, potentially altering its chemical and physical properties.
2-(3,4-Dichlorophenyl)ethanethiol: Substitutes chlorine atoms for fluorine, which can affect the compound’s reactivity and toxicity.
Uniqueness
2-(3,4-Difluoro-5-methoxyphenyl)ethanethiol is unique due to the combination of fluorine atoms and a methoxy group on the aromatic ring, along with the thiol group. This specific arrangement of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(3,4-difluoro-5-methoxyphenyl)ethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2OS/c1-12-8-5-6(2-3-13)4-7(10)9(8)11/h4-5,13H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWYTJLSZIPKNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CCS)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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